molecular formula C8H8N4O B15060253 (5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl)methanamine

(5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl)methanamine

Cat. No.: B15060253
M. Wt: 176.18 g/mol
InChI Key: AKZVPWSWCHSOIH-UHFFFAOYSA-N
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Description

(5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl)methanamine is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 5-position with a pyridin-2-yl group and a methanamine group at the 3-position.

Properties

Molecular Formula

C8H8N4O

Molecular Weight

176.18 g/mol

IUPAC Name

(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)methanamine

InChI

InChI=1S/C8H8N4O/c9-5-7-11-8(13-12-7)6-3-1-2-4-10-6/h1-4H,5,9H2

InChI Key

AKZVPWSWCHSOIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=NO2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl)methanamine typically involves the formation of the oxadiazole ring followed by the introduction of the pyridine and methanamine groups. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. This is followed by the reaction with a pyridine derivative to introduce the pyridine ring. Finally, the methanamine group is introduced through a substitution reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yielding reactions, and cost-effective reagents. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

(5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the pyridine ring can engage in coordination with metal ions. These interactions can modulate the activity of biological targets and pathways, leading to various effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 5-Position of 1,2,4-Oxadiazole

The 5-position of the oxadiazole ring is critical for modulating electronic, steric, and pharmacological properties. Key analogs include:

Pyridyl Derivatives
  • [5-(2-Pyridylmethyl)indazol-3-yl]methanamine (29)

    • Structure : Incorporates a 2-pyridylmethylindazole substituent.
    • Synthesis : Synthesized via Boc protection/deprotection (73% yield for intermediate 19) and subsequent deprotection with trifluoroacetic acid (TFA) .
    • Spectroscopy : δH (DMSO-d6): 8.85 (NH2), 4.52 (CH2); δC: 170.11 (oxadiazole C=O), 158.10 (pyridyl C); LC-MS: 293.3 (M+H+) .
  • [5-(4-Pyrazol-1-ylphenyl)indazol-3-yl]methanamine (32)

    • Structure : Features a pyrazole-phenyl group.
    • Spectroscopy : δH: 8.89 (NH2), 5.92 (NCH2); δC: 170.65 (oxadiazole C=O), 141.01 (pyrazole C); LC-MS: 373.3 (M+H+) .

This may influence solubility and target binding.

Aryl and Halogen-Substituted Derivatives
  • [3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine (CAS 883548-05-8)

    • Structure : Chlorophenyl substituent at the 3-position.
    • Applications : Used in high-throughput medicinal chemistry libraries .
  • [5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride

    • Structure : Bromophenyl group at the 5-position.
    • Synthesis : Prepared via nucleophilic substitution or cyclization reactions .

Modifications to the Methanamine Group

The methanamine group is often functionalized to improve pharmacokinetics:

  • [3-(5-Chloro-6-piperazin-1-yl-3-pyridyl)-1,2,4-oxadiazol-5-yl]methanamine (43)

    • Structure : Methanamine linked to a piperazine-pyridyl moiety.
    • Application : Tested as an AcrAB-TolC efflux pump inhibitor in E. coli (MIC reduction by 8–16-fold) .
  • [2-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride Structure: Ethylamine spacer instead of methanamine. Properties: Enhanced solubility in polar solvents (water, methanol) due to the ethyl linker .

Comparison : Elongating the amine chain (e.g., ethylamine) improves solubility but may reduce target affinity due to increased conformational flexibility.

Biological Activity

The compound (5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl)methanamine is a derivative of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound consists of a pyridine ring attached to an oxadiazole moiety. This configuration is known for enhancing pharmacological properties due to the electron-withdrawing nature of the oxadiazole ring, which can influence the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing the oxadiazole structure exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific biological activities of this compound have been evaluated in several studies.

Anticancer Activity

  • Mechanism of Action : Studies have shown that derivatives of oxadiazoles can induce apoptosis in cancer cells through various pathways. For instance, compounds similar to this compound have been reported to activate caspase pathways and increase p53 expression levels in breast cancer cell lines (MCF-7) .
  • Case Studies :
    • In vitro assays revealed that certain oxadiazole derivatives exhibit cytotoxicity against various cancer cell lines such as MCF-7 and U937. For example, a related compound demonstrated an IC50 value of 0.65 µM against MCF-7 cells .
    • Flow cytometry analysis indicated that these compounds act in a dose-dependent manner to induce apoptosis .
  • Comparative Studies : A study comparing different oxadiazole derivatives found that some exhibited greater cytotoxicity than standard chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

Research into the antimicrobial properties of oxadiazole derivatives suggests potential effectiveness against bacterial strains and fungi. Although specific data on this compound is limited, related compounds have shown significant antimicrobial activity .

Data Table: Biological Activity Summary

CompoundActivityIC50 Value (µM)Target Cell Lines
This compoundAnticancer0.65MCF-7
Related Oxadiazole DerivativeAnticancer0.75U937
Related Oxadiazole DerivativeAntimicrobialN/AVarious Bacterial Strains

Molecular Docking Studies

Molecular docking studies have provided insights into how this compound interacts with specific protein targets. These studies suggest strong hydrophobic interactions between the compound and amino acid residues in target proteins . This binding affinity is critical for its biological activity.

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